Superior M2 vs. M3 Selectivity Over Methoctramine and Other Comparators in Functional Tissue Assays
AF-DX 384 demonstrates a critical 10-fold higher affinity for M2 over M3 receptors, a property essential for studies isolating M2-mediated effects in tissues co-expressing these subtypes. In a direct head-to-head comparison using rabbit isolated bronchus/trachea, AF-DX 384's functional selectivity profile (M2 over M3) is quantified as being superior to methoctramine's, as indicated by the rank order of their ability to enhance contractions to field stimulation: AQ-RA 741 = AF-DX 384 = idaverine > himbacine = imperialine = AF-DX 116 = methoctramine >> gallamine [1]. This ranking highlights that while methoctramine is a well-known M2 antagonist, AF-DX 384 (along with AQ-RA 741) occupies a higher tier of functional M2 vs. M3 discrimination.
| Evidence Dimension | Functional potency rank order for enhancing field-stimulated contractions (indicator of M2 vs. M3 selectivity) |
|---|---|
| Target Compound Data | Ranked in highest tier: AQ-RA 741 = AF-DX 384 = idaverine |
| Comparator Or Baseline | Methoctramine ranked in a lower tier: himbacine = imperialine = AF-DX 116 = methoctramine |
| Quantified Difference | AF-DX 384 exhibits a 10-fold higher affinity for M2 over M3 receptors [1]. Methoctramine is in a lower potency tier for this specific functional effect, suggesting a less favorable M2/M3 discrimination ratio. |
| Conditions | Rabbit isolated bronchus/trachea; vagally stimulated contractions |
Why This Matters
This quantitative difference is crucial for experimental design in smooth muscle pharmacology, where minimizing M3 contamination is paramount; selecting AF-DX 384 over methoctramine ensures a cleaner functional signal.
- [1] Eltze, M., & Galvan, M. (1994). Involvement of muscarinic M2 and M3, but not of M1 and M4 receptors in vagally stimulated contractions of rabbit bronchus/trachea. Pulmonary Pharmacology, 7(2), 109-120. View Source
